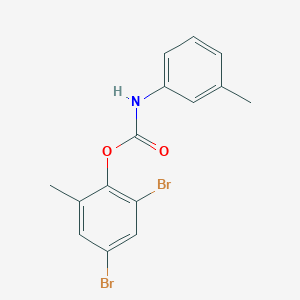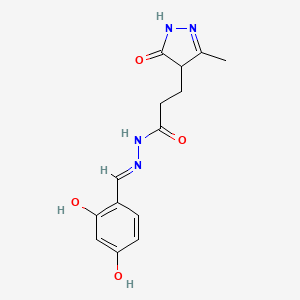
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, commonly known as bromoxynil, is a herbicide that is widely used to control broadleaf weeds in crops. It was first introduced in the 1960s and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Mechanism of Action
Further research is needed to fully understand the mechanism of action of bromoxynil and its impact on plant physiology.
3. Environmental impact: Researchers are studying the environmental impact of bromoxynil, including its potential to leach into groundwater and its impact on non-target organisms.
4. Alternative herbicides: Researchers are exploring alternative herbicides that are more environmentally friendly and have lower toxicity.
Conclusion:
In conclusion, bromoxynil is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. It works by inhibiting photosynthesis in plants and has both biochemical and physiological effects. While it is a popular choice among farmers and researchers, there is still much to be learned about its mechanism of action and environmental impact. Future research will focus on developing new formulations, understanding the mechanism of action, and exploring alternative herbicides.
Advantages and Limitations for Lab Experiments
Bromoxynil is a widely used herbicide in laboratory experiments due to its effectiveness and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its effectiveness can vary depending on the type of plant and the environmental conditions. Additionally, its persistence in soil and water can make it difficult to conduct long-term experiments.
Future Directions
There are several future directions for research on bromoxynil, including:
1. Development of new formulations: Researchers are exploring new formulations of bromoxynil that are more effective and have lower environmental impact.
2.
Synthesis Methods
Bromoxynil can be synthesized by reacting 2,4-dibromo-6-methylphenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, which is then purified by recrystallization.
Scientific Research Applications
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control: Bromoxynil is effective in controlling broadleaf weeds in crops such as corn, soybeans, and wheat.
2. Environmental impact: Bromoxynil has been studied for its impact on the environment, including its persistence in soil and water, its potential to leach into groundwater, and its toxicity to non-target organisms.
3. Biodegradation: Bromoxynil has been shown to be biodegradable in soil and water, which makes it a desirable herbicide from an environmental perspective.
properties
IUPAC Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-4-3-5-12(6-9)18-15(19)20-14-10(2)7-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOJKDJTLXPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=C(C=C(C=C2C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)